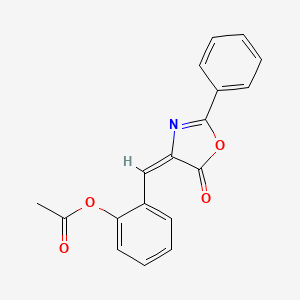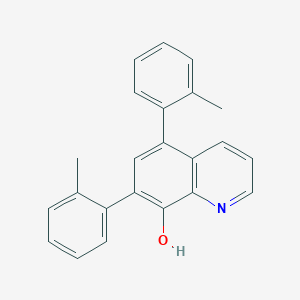
5,7-Bis(2-methylphenyl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Di-o-tolylquinolin-8-ol: is a quinoline derivative with the molecular formula C23H19NO. This compound is characterized by the presence of two o-tolyl groups at the 5 and 7 positions of the quinoline ring, and a hydroxyl group at the 8 position. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Di-o-tolylquinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with o-tolyl derivatives under specific conditions. One common method includes the use of Friedländer synthesis, where an o-tolyl aldehyde reacts with 8-hydroxyquinoline in the presence of a base and a catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to make the process more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 5,7-Di-o-tolylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8 position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Aplicaciones Científicas De Investigación
5,7-Di-o-tolylquinolin-8-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5,7-Di-o-tolylquinolin-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8 position plays a crucial role in its biological activity by forming hydrogen bonds with target molecules. This compound can inhibit enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
5,7-Dichloroquinolin-8-ol: Known for its antimicrobial properties.
5,7-Diiodoquinolin-8-ol: Used in antiseptics and disinfectants.
5,7-Dibromoquinolin-8-ol: Exhibits significant biological activity
Comparison: 5,7-Di-o-tolylquinolin-8-ol is unique due to the presence of o-tolyl groups, which enhance its lipophilicity and potentially its biological activity. Compared to its halogenated counterparts, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Propiedades
Número CAS |
648896-55-3 |
|---|---|
Fórmula molecular |
C23H19NO |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
5,7-bis(2-methylphenyl)quinolin-8-ol |
InChI |
InChI=1S/C23H19NO/c1-15-8-3-5-10-17(15)20-14-21(18-11-6-4-9-16(18)2)23(25)22-19(20)12-7-13-24-22/h3-14,25H,1-2H3 |
Clave InChI |
SYABJUZBKFXKFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=C(C3=C2C=CC=N3)O)C4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone](/img/structure/B12893992.png)
![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
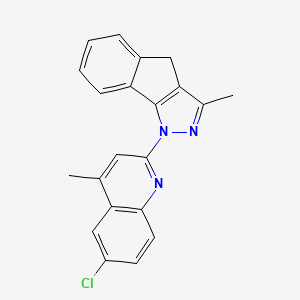
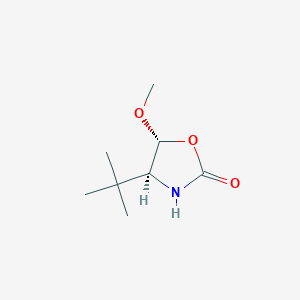
![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)
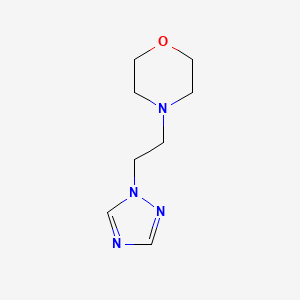
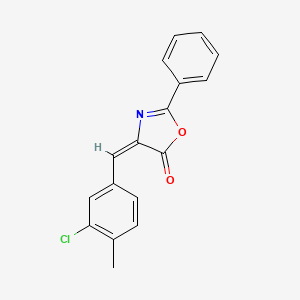
![(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12894030.png)
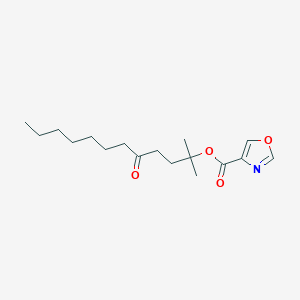

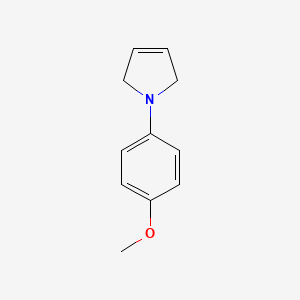
![2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12894049.png)
![4-Methyl-N-[2-sulfanylidene-1-(triphenyl-lambda~5~-phosphanylidene)ethyl]benzamide](/img/structure/B12894054.png)
